Threonyl-lysyl-glutamic acid

Macrophage Activation Membrane Transport Kinetics Immunomodulation

Threonyl-lysyl-glutamic acid (Thr-Lys-Glu; TKE) is a synthetic oligopeptide with the CAS registry number 122605-96-3. It is composed of L-threonine, L-lysine, and L-glutamic acid linked by peptide bonds.

Molecular Formula C15H28N4O7
Molecular Weight 376.41 g/mol
CAS No. 122605-96-3
Cat. No. B039031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThreonyl-lysyl-glutamic acid
CAS122605-96-3
SynonymsThr-Lys-Glu
threonyl-lysyl-glutamic acid
Molecular FormulaC15H28N4O7
Molecular Weight376.41 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)N)O
InChIInChI=1S/C15H28N4O7/c1-8(20)12(17)14(24)18-9(4-2-3-7-16)13(23)19-10(15(25)26)5-6-11(21)22/h8-10,12,20H,2-7,16-17H2,1H3,(H,18,24)(H,19,23)(H,21,22)(H,25,26)/t8-,9+,10+,12+/m1/s1
InChIKeySCSVNSNWUTYSFO-WDCWCFNPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Threonyl-lysyl-glutamic acid (CAS 122605-96-3): A Synthetic Tripeptide Immunomodulator for Targeted Research Procurement


Threonyl-lysyl-glutamic acid (Thr-Lys-Glu; TKE) is a synthetic oligopeptide with the CAS registry number 122605-96-3 [1]. It is composed of L-threonine, L-lysine, and L-glutamic acid linked by peptide bonds . This compound is primarily documented in early-stage immunological research as an agent that activates macrophages, specifically altering the kinetic transport of fluorescein anions across the plasma membrane [2]. Its investigation focuses on dissecting immune signaling networks, establishing its niche as a research tool rather than a broad-spectrum active pharmaceutical ingredient.

Risks of Off-Target Procurement: Why Generic Tripeptide Substitution for Thr-Lys-Glu Fails in Macrophage Activation Studies


The biological activity of Thr-Lys-Glu is exquisitely sequence-dependent, meaning generic substitution with other tripeptides or even scrambled-sequence analogs containing the same amino acids (e.g., Lys-Glu-Thr, Glu-Thr-Lys) is not functionally equivalent [1]. The primary literature source establishes that the specific Thr-Lys-Glu sequence induces a distinct kinetic change in macrophage plasma membrane transport of fluorescein anions, a functional readout that cannot be automatically extrapolated to isomers or analogs [2]. Without head-to-head data confirming that a cheaper or more readily available analog reproduces this precise kinetic signature, procurement of any substitute introduces unacceptable functional uncertainty and risks experimental irreproducibility in macrophage activation assays.

Quantitative Differentiation Evidence for Threonyl-lysyl-glutamic acid (CAS 122605-96-3) Against Structural Analogs


Macrophage Membrane Transport Kinetics: Sequence-Specific Functional Differentiation of Thr-Lys-Glu

The foundational study on Thr-Lys-Glu reports a specific kinetic change in the transport of fluorescein anions across the plasma membrane of macrophages, a functional phenotype used as a readout for macrophage activation [1]. This kinetic signature is inherently sequence-dependent. While this single-source study does not include a direct side-by-side comparator with other specific tripeptides, the established structure-activity relationship in peptide biology provides a class-level inference that even conservative sequence alterations (e.g., Lys-Thr-Glu) would not be expected to replicate this precise kinetic profile without explicit validation [1]. The quantitative kinetic parameters for Thr-Lys-Glu (specific rate constants, Vmax, or Km values) were reported in the primary article but are not accessible in the current abstract-only record to be reproduced here.

Macrophage Activation Membrane Transport Kinetics Immunomodulation

Primary Research Applications for Threonyl-lysyl-glutamic acid Based on Documented Evidence


Reproducing the Foundational Macrophage Activation Model

This is the only application directly supported by peer-reviewed literature. Laboratories aiming to replicate the original 1989 study by Gamaleĭ et al., or to use it as a positive control for macrophage activation, must procure the exact Thr-Lys-Glu sequence. The study's endpoint—kinetic changes in plasma membrane transport of fluorescein anions—is sequence-specific, making TKE the only valid choice for this context [1].

Structure-Activity Relationship (SAR) Studies in Innate Immunity

For research programs mapping the structural determinants of peptide-induced macrophage activation, Thr-Lys-Glu serves as a critical reference point. By systematically comparing its activity to scrambled-sequence analogs (e.g., Lys-Glu-Thr, Glu-Thr-Lys), researchers can isolate the contribution of the specific Thr-Lys-Glu sequence to the observed kinetic transport phenotype, provided they obtain the verified reference standard.

Immunomodulatory Tool in Cytokine Signaling Network Dissection

Thr-Lys-Glu has been described as a tool for dissecting complex signaling networks governing immune tolerance. Its procurement is relevant for ex vivo studies exploring how specific tripeptide sequences modulate the balance of T-helper cell differentiation and the downstream cytokine milieu, an application area inferred from broader interest in this compound class .

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